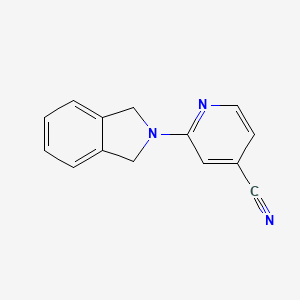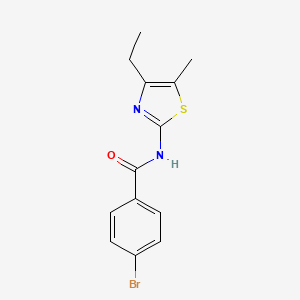![molecular formula C11H12ClF3N2O B7559980 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This chemical compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor.
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves the inhibition of specific kinases, including BTK, ITK, and JAK3. By inhibiting these kinases, this chemical compound can prevent the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of kinase activity, modulation of immune response, and anti-tumor activity. This chemical compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide in lab experiments is its selectivity for specific kinases, which allows for precise targeting of cancer cells and immune cells. However, one limitation of using this chemical compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide, including:
1. Development of novel formulations to improve the solubility and bioavailability of this chemical compound.
2. Investigation of the efficacy of this compound in combination with other cancer therapies.
3. Exploration of the potential applications of this chemical compound in the treatment of autoimmune disorders.
4. Investigation of the long-term safety and toxicity of this compound in vivo.
5. Development of more selective and potent kinase inhibitors based on the structure of this compound.
In conclusion, this compound is a promising chemical compound that has potential applications in the fields of medicine and pharmacology. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, as well as to develop more effective and selective kinase inhibitors for the treatment of cancer and autoimmune disorders.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves a multi-step chemical process that utilizes various reagents and catalysts. The synthesis process involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with 2-(methylamino)propan-1-ol in the presence of a base catalyst to form the intermediate product, which is then further reacted with acetic anhydride to yield the final product.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This chemical compound has been shown to selectively inhibit certain kinases that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-6(16-2)10(18)17-7-3-4-9(12)8(5-7)11(13,14)15/h3-6,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVZCSPNUEEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)


![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

![2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)